molecular formula C16H22N2 B3391227 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1495599-61-5

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B3391227
CAS No.: 1495599-61-5
M. Wt: 242.36 g/mol
InChI Key: CUCDPMNKELLOQC-UHFFFAOYSA-N
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Description

Structure and Synthesis:
6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tetrahydrocarbazole derivative featuring a methyl group at position 6 and a propylamine substituent at position 1. Its synthesis typically involves reductive amination, as outlined in Scheme 1 of , where a ketone intermediate reacts with propylamine in the presence of NaCNBH₃ and NH₄OAc under acidic conditions . The compound is commercially available as a trifluoroacetic acid (TFA) salt (Enamine, 25 mg solid) and is purified via preparative HPLC (gradient elution) to achieve >95% purity .

Properties

IUPAC Name

6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-3-9-17-15-6-4-5-12-13-10-11(2)7-8-14(13)18-16(12)15/h7-8,10,15,17-18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDPMNKELLOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCC2=C1NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495599-61-5
Record name 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. The process begins with the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent rearrangement to yield the desired tetrahydrocarbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₅H₂₂N₂
  • RP-UPLC Retention Time : 1.94 min (Method A) .

Biological Activity :
The compound acts as an inhibitor of the human divalent metal transporter DMT1 (SLC11A2), a therapeutic target for iron-overload disorders . Its activity is attributed to the propylamine side chain, which enhances binding affinity to the transporter’s active site.

Structural and Functional Analogues

The pharmacological and physicochemical profiles of 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine are influenced by substituent variations. Key analogues and their properties are summarized below:

Compound Substituents Biological Target Yield/Purity Key Data Reference
6-Methyl-N-propyl-THCz 6-Me, N-propyl DMT1 (SLC11A2) inhibitor 25 mg (commercial), >95% HPLC RP-UPLC tR: 1.94 min
6-Bromo-N-phenyl-THCz (4d) 6-Br, N-phenyl Antiviral (mechanism undefined) 60% yield, Rf 0.79 HR-MS: [M+Na]<sup>+</sup> = 310.131
AL682 (6-Cl-N-(4-bromophenethyl)-THCz) 6-Cl, N-(4-bromophenethyl) Antimicrobial (cell wall synthesis) 21% yield, brown solid Synthesized via DMF-mediated alkylation
(S)-26 (6-Cl-N-(4-methoxyphenethyl)-THCz) 6-Cl, N-(4-methoxyphenethyl) Undisclosed HCl salt, chiral resolution Chiral separation via molecular sieves
N-[(1R)-6-Cl-THCz]-2-pyridinecarboxamide 6-Cl, 2-pyridinecarboxamide HPV treatment 96% diastereoselectivity Asymmetric reductive amination
YAP1/TAZ Inhibitor (N-(3,4-dimethoxyphenethyl)-6-Me-THCz) 6-Me, N-(3,4-dimethoxyphenethyl) Bladder cancer (YAP1/TAZ suppression) Preclinical data IC50 ~1 µM (in vitro)
Key Findings:

Substituent Effects on Bioactivity :

  • Halogenation : Bromine (4d) and chlorine (AL682, (S)-26) at position 6 enhance antiviral and antimicrobial activities, likely due to increased electrophilicity and target binding .
  • Aromatic Side Chains : N-Phenyl (4d) and N-phenethyl (AL682) groups improve membrane permeability but reduce solubility, necessitating salt forms (e.g., TFA, HCl) for bioavailability .
  • Chirality : Enantiomers of cyclohexyl-substituted THCz () show divergent efficacy, emphasizing the need for asymmetric synthesis (e.g., Ru(II)-catalyzed hydrogenation in ) .

Synthetic Efficiency :

  • Reductive amination () is a universal method for N-alkylation, yielding 73–94% for analogues .
  • Low yields (e.g., 21% for AL682) are attributed to steric hindrance from bulky substituents like 4-bromophenethyl .

Analytical Characterization: RP-UPLC and chiral chromatography (e.g., CHIRALPAK IA column) are critical for resolving stereoisomers and ensuring purity .

Biological Activity

Overview

6-Methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tricyclic compound belonging to the tetrahydro-β-carboline family. Its unique structure contributes to a range of biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C16H22N2
  • CAS Number: 1495599-61-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Monoamine Oxidase Inhibition:
The compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

Benzodiazepine Receptor Binding:
It also binds to benzodiazepine receptors within the GABA-A receptor complex. This interaction can produce anxiolytic and sedative effects, making it a candidate for the treatment of anxiety disorders.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimalarial Activity:
this compound has shown promise in combating chloroquine-resistant strains of Plasmodium falciparum, indicating potential for development as an antimalarial agent.

Neuroprotective Effects:
Studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and providing antioxidant effects.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison with other carbazole derivatives is useful:

Compound NameBiological ActivityMechanism
6-Methoxy-1,2,3,4-tetrahydro-β-carbolineModerate MAO inhibitionSimilar to 6-methyl derivative
N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amineAnticancer propertiesDifferent substitution pattern influences activity

Case Studies

Recent studies have focused on the pharmacological profiles of this compound:

Study on MAO Inhibition:
A study demonstrated that 6-methyl-N-propyl derivatives exhibited significant MAO inhibitory activity compared to standard MAO inhibitors. The IC50 values indicated a promising potential for treating depression and anxiety disorders .

Antimalarial Efficacy:
In vitro assays showed that this compound effectively inhibited the growth of chloroquine-resistant Plasmodium falciparum. The results suggest that it could be developed into a new class of antimalarial drugs.

Q & A

Q. What are the established synthetic methodologies for 6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

The compound is synthesized via reductive amination of the corresponding carbazole ketone. A general approach involves two steps:

  • Step 1 : Cyclization of substituted cyclohexanones under acidic conditions (1 M HCl, 120°C) to form the carbazole scaffold, yielding 32–66% .
  • Step 2 : Reductive amination using ammonium acetate (NH4_4OAc) and sodium cyanoborohydride (NaCNBH3_3) in methanol at 60°C, achieving 73–94% yield for N-alkylation . Key considerations include optimizing solvent polarity and reaction time to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Post-synthesis characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positioning (e.g., methyl and propyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and monitors reaction progress .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Yield optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., CuBr in DMSO) enhance N-alkylation efficiency, as seen in analogous carbazole syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility for cyclization steps .
  • Temperature Control : Lowering reaction temperatures during reductive amination reduces racemization risks .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Propyl vs. Bulkier Alkyl Groups : Propyl substituents balance lipophilicity and membrane permeability, whereas longer chains (e.g., isopropyl) may reduce solubility .
  • Methyl Group Positioning : The 6-methyl group enhances steric stabilization of the carbazole core, potentially improving receptor binding . Contradictions in bioactivity data (e.g., varying IC50_{50} values across assays) may arise from differences in cellular uptake or off-target interactions, necessitating orthogonal validation assays .

Q. What computational methods are effective in designing derivatives with enhanced target specificity?

Integrative approaches include:

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize synthetic routes .
  • Molecular Docking : Simulate ligand-receptor interactions to optimize substituent placement (e.g., halogenation for π-π stacking) .
  • Machine Learning : Train models on existing SAR data to forecast bioactivity and ADMET profiles .

Q. How can discrepancies in NMR or MS data between batches be resolved?

Common resolution strategies:

  • Isotopic Labeling : Track unexpected peaks (e.g., deuterated solvents or intermediates) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Batch Comparison : Analyze multiple synthetic batches to distinguish systematic errors from stochastic variability .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to test multiple variables (e.g., temperature, catalyst loading) efficiently .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
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6-methyl-N-propyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

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